![molecular formula C22H24N4O2S2 B3006630 4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole CAS No. 863001-42-7](/img/structure/B3006630.png)
4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole
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Description
The compound "4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole" is a complex molecule that appears to be related to various pharmacologically active compounds. The presence of a piperazine ring and benzothiazole moieties suggests potential biological activity, as these structures are often found in molecules with central nervous system activity or antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of piperazine-linked structures, as seen in the preparation of benzimidazoles with H1-antihistaminic activity , and benzothiazolyl-4-thiazolidinones with antibacterial effects . The synthesis of such compounds typically involves multiple steps, including N-formylation, condensation reactions, and the use of catalysts like sulfated tungstate for efficiency . The synthesis of benzothiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents also involves structurally similar processes .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray crystallography and DFT calculations . These studies reveal that the piperazine ring often adopts a chair conformation, which is crucial for the molecule's interaction with biological targets . The dihedral angles between the piperazine ring and attached aromatic systems can influence the compound's binding affinity and overall activity .
Chemical Reactions Analysis
Compounds with piperazine and benzothiazole structures are known to participate in various chemical reactions. For instance, the reaction of piperidine derivatives with 2-lithiobenzothiazole leads to the formation of compounds with antihistaminic activity . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic rings, which can affect the electron density and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole" are influenced by their molecular structure. The presence of methoxy groups and the piperazine ring can affect the compound's solubility, boiling point, and melting point. The intermolecular hydrogen bonds, as observed in crystal structure studies, can contribute to the stability and solid-state packing of the compound . The electronic properties, such as the distribution of electron density and the potential reactive sites for electrophilic and nucleophilic attacks, can be predicted using DFT calculations .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds structurally related to 4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole. Patel et al. (2011) synthesized derivatives that showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Patel and Agravat (2009) also highlighted the considerable antibacterial activity of similar compounds (Patel & Agravat, 2009).
Antiproliferative Effects
Compounds structurally similar to the one have been studied for their antiproliferative effects. Kumar et al. (2014) reported a compound with potent activity against human leukemic cells (Kumar et al., 2014).
Crystal Structure and Computational Analysis
The crystal structures of related compounds have been studied, providing insights into their molecular configurations. Kumara et al. (2017) performed single-crystal X-ray diffraction studies and density functional theory (DFT) calculations on similar molecules (Kumara et al., 2017).
Serotonin Receptor Antagonism
Research has explored the potential of structurally related compounds in serotonin receptor antagonism. A study by Mahesh et al. (2005) focused on synthesizing novel derivatives that exhibited favorable serotonin3 antagonism in guinea pig ileum (Mahesh, Perumal, & Pandi, 2005).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on similar compounds, providing insights into their pharmacological potential. Al-Masoudi et al. (2011) investigated a series of derivatives using molecular orbital theory and DFT (Al-Masoudi, Salih, & Al-Soud, 2011).
properties
IUPAC Name |
4-methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-13-5-7-15(27-3)17-19(13)29-21(23-17)25-9-11-26(12-10-25)22-24-18-16(28-4)8-6-14(2)20(18)30-22/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQCAWONRTKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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